molecular formula C13H19NO2 B1488406 (4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol CAS No. 2098052-32-3

(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol

Cat. No.: B1488406
CAS No.: 2098052-32-3
M. Wt: 221.29 g/mol
InChI Key: YTYRNRUFRJALTM-UHFFFAOYSA-N
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Description

(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring structure containing nitrogen. The presence of the ethoxyphenyl group and the hydroxymethyl group attached to the pyrrolidine ring makes this compound unique and versatile in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol typically involves multiple steps, starting with the formation of the pyrrolidine ring followed by the introduction of the ethoxyphenyl group and the hydroxymethyl group. One common synthetic route is the reductive amination of 4-ethoxybenzaldehyde with 3-aminopyrrolidine, followed by reduction of the intermediate imine.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and solvents to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to ensure consistent quality.

Chemical Reactions Analysis

(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic reagents such as bromine (Br₂) and acyl chlorides.

Major Products Formed:

  • Oxidation: 4-(4-Ethoxyphenyl)pyrrolidin-3-one

  • Reduction: 4-(4-Ethoxyphenyl)pyrrolidine

  • Substitution: Brominated or acylated derivatives

Scientific Research Applications

(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol: has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol: Similar structure with a methoxy group instead of ethoxy.

  • 4-(4-Ethoxyphenyl)pyrrolidin-2-yl)methanol: Different position of the hydroxymethyl group on the pyrrolidine ring.

  • 4-(4-Ethoxyphenyl)pyrrolidin-3-yl)ethanol: Ethanol group instead of hydroxymethyl.

Uniqueness: The presence of the ethoxy group and the specific position of the hydroxymethyl group contribute to the unique chemical and biological properties of (4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol compared to its analogs.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-12-5-3-10(4-6-12)13-8-14-7-11(13)9-15/h3-6,11,13-15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYRNRUFRJALTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CNCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol
Reactant of Route 2
(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol
Reactant of Route 3
(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol
Reactant of Route 4
(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol
Reactant of Route 5
(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol
Reactant of Route 6
(4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol

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